3-Methylbenzenecarbothioamide

Description

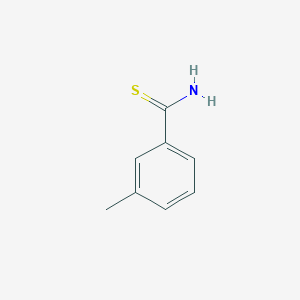

Structure

3D Structure

Properties

IUPAC Name |

3-methylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFFXGAGGYWFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353112 | |

| Record name | 3-methylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-63-2 | |

| Record name | 3-Methylbenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Methylbenzenecarbothioamide: Chemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-Methylbenzenecarbothioamide. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Chemical Properties

This compound, a thioamide derivative of toluene, serves as a versatile intermediate in organic synthesis, particularly in the development of therapeutic agents. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2362-63-2 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉NS | [3][5] |

| Molecular Weight | 151.23 g/mol | [3][5] |

| Melting Point | 88-89 °C | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Density | Not available |

Spectroscopic Data

¹H-NMR Spectroscopy

The proton nuclear magnetic resonance (¹H-NMR) spectrum of this compound in deuterochloroform (CDCl₃) exhibits characteristic signals corresponding to its molecular structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.40 | singlet | 3H | -CH₃ |

| 7.18 | broad singlet | 1H | -NH |

| 7.24-7.36 | multiplet | 2H | Ar-H |

| 7.62 | doublet of triplets | 1H | Ar-H |

| 7.70 | broad singlet | 1H | -NH |

Experimental Protocols

Synthesis of this compound from 3-Methylbenzonitrile

A common and effective method for the synthesis of this compound involves the treatment of 3-methylbenzonitrile with a source of hydrogen sulfide. While the specific reaction conditions can be optimized, a general protocol is outlined below.

Materials:

-

3-Methylbenzonitrile

-

Hydrogen sulfide (H₂S) gas or a suitable H₂S donor (e.g., sodium hydrosulfide)

-

Pyridine or another suitable base

-

Anhydrous solvent (e.g., ethanol, methanol)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve 3-methylbenzonitrile in an anhydrous solvent within a reaction vessel equipped with a gas inlet and a magnetic stirrer.

-

In the presence of a base such as pyridine, bubble hydrogen sulfide gas through the solution at a controlled rate. Alternatively, introduce the H₂S donor to the reaction mixture.

-

Maintain the reaction at a specific temperature (e.g., room temperature or elevated temperature) and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) to obtain the pure compound.

Biological Significance and Signaling Pathways

This compound has been identified as a key intermediate in the synthesis of potent inhibitors targeting p38 Mitogen-Activated Protein (MAP) Kinase and Transient Receptor Potential Melastatin 8 (TRPM8) channels. These targets are implicated in various physiological and pathological processes, highlighting the therapeutic potential of compounds derived from this thioamide.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a crucial pathway involved in cellular responses to stress, inflammation, and apoptosis.[6][7][8][9][10] Inhibition of p38 MAP kinase is a promising strategy for the treatment of inflammatory diseases. The pathway is typically initiated by extracellular stimuli, leading to the activation of a series of upstream kinases that ultimately phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates downstream transcription factors and other proteins, modulating gene expression and cellular responses.

Caption: p38 MAP Kinase signaling pathway and the inhibitory action of a this compound derivative.

TRPM8 Channel Signaling Pathway

The TRPM8 channel is a cold-sensing ion channel that plays a significant role in pain and inflammation.[11][12][13][14][15] It is activated by cold temperatures and cooling agents like menthol. Inhibition of the TRPM8 channel is being explored for the treatment of neuropathic pain and other sensory disorders. The activation of TRPM8 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a signaling cascade.

Caption: TRPM8 channel activation and inhibition by a this compound derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

Caption: A generalized experimental workflow for the synthesis and evaluation of this compound and its derivatives.

References

- 1. 2362-63-2 | Chempure [chempure.in]

- 2. CAS RN 2362-63-2 | Fisher Scientific [fishersci.co.uk]

- 3. 3-甲基硫代苯甲酰胺 - CAS:2362-63-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. 3-METHYL-THIOBENZAMIDE CAS#: 2362-63-2 [amp.chemicalbook.com]

- 5. qiyuanyiyuhuagong.com [qiyuanyiyuhuagong.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. assaygenie.com [assaygenie.com]

- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. TRPM8 - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 3-Methylbenzenecarbothioamide (CAS No. 2362-63-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzenecarbothioamide, also known as thio-m-toluamide, is an aromatic thioamide compound with the CAS number 2362-63-2. Thioamides are recognized as important structural motifs in medicinal chemistry, serving as versatile intermediates in the synthesis of various heterocyclic compounds and exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, synthesis, and potential therapeutic applications, with a focus on data relevant to drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates information on closely related analogues and the broader class of thioamides to infer its potential characteristics and areas for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. It is important to note that while the basic properties can be calculated, detailed experimental data is not extensively available.

| Property | Value (Predicted/Calculated) | Data Source |

| CAS Number | 2362-63-2 | [1] |

| Molecular Formula | C₈H₉NS | - |

| Molecular Weight | 151.23 g/mol | - |

| IUPAC Name | This compound | - |

| Synonyms | thio-m-toluamide, 3-methylbenzothioamide | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed journals. However, the general synthesis of aryl thioamides can be achieved through several established methods. A common approach involves the thionation of the corresponding amide, 3-methylbenzamide, using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

General Experimental Workflow for Thionation:

Methodology:

-

Reaction Setup: 3-Methylbenzamide is dissolved in an appropriate anhydrous solvent (e.g., toluene, dioxane, or THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thionating Agent: The thionating agent (e.g., Lawesson's reagent) is added to the solution. The stoichiometry is typically 0.5 equivalents for Lawesson's reagent.

-

Reaction: The reaction mixture is heated to reflux and stirred for a period determined by reaction monitoring.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve quenching with a saturated sodium bicarbonate solution and extraction with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

-

Characterization: The structure and purity of the final compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Potential Biological Activity and Therapeutic Applications

While no specific biological activity has been reported for this compound, the broader class of thioamides is known to possess a wide range of pharmacological properties. Research on structurally similar compounds suggests potential for antimicrobial and anticancer activities.

Antimicrobial Activity: Thioamide-containing compounds have been investigated for their activity against various pathogens. For instance, benzenesulphonamide derivatives incorporating a carboxamide functionality have demonstrated significant in vitro antimicrobial activity against bacteria such as E. coli, S. aureus, P. aeruginosa, and S. typhi, as well as fungi like C. albicans and A. niger.[2] Thiosemicarbazones, which share the carbothioamide motif, have also shown notable antibacterial and antifungal effects.

Anticancer Activity: Certain carboxamide derivatives have exhibited potential as anticancer agents. For example, some coumarin-3-carboxamide derivatives have shown potent activity against cancer cell lines. The presence of the benzamide functionality was suggested to be an important feature for this anticancer activity.

Given these precedents, this compound represents a candidate for screening in antimicrobial and anticancer assays. The methyl group at the 3-position of the benzene ring could influence its lipophilicity and binding affinity to biological targets, potentially modulating its activity and selectivity compared to unsubstituted analogues.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is unknown. However, based on the activities of related compounds, several potential pathways could be implicated.

Potential Signaling Pathway Involvement:

For antimicrobial action, thioamides can interfere with essential cellular processes in microorganisms. For instance, they might inhibit key enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication.

In the context of anticancer activity, related amide compounds have been shown to interact with various signaling pathways crucial for cancer cell proliferation and survival. These could include pathways regulated by protein kinases, transcription factors, or cell cycle proteins. Further research, including in silico docking studies and in vitro assays, would be necessary to elucidate the specific molecular targets and signaling pathways affected by this compound.

Future Directions

The lack of extensive data on this compound highlights significant opportunities for future research. Key areas for investigation include:

-

Development of a robust and scalable synthesis protocol.

-

Comprehensive characterization of its physicochemical properties.

-

Screening for a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.

-

Elucidation of its mechanism of action and identification of its molecular targets.

-

Structure-activity relationship (SAR) studies by synthesizing and evaluating a library of analogues.

Conclusion

This compound is a readily accessible aromatic thioamide with potential for applications in drug discovery. While specific biological data for this compound is currently sparse, the known activities of the broader thioamide and carboxamide classes suggest that it is a promising scaffold for further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related molecules. The detailed methodologies and structured data presentation aim to facilitate future research endeavors in this area.

References

Synthesis of 3-Methylbenzenecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 3-Methylbenzenecarbothioamide, a crucial building block in medicinal chemistry and materials science. The document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and workflow visualizations to support laboratory research and development.

Core Synthesis Strategies

The synthesis of this compound predominantly follows two well-established routes: the thionation of the corresponding amide, 3-methylbenzamide, and the direct conversion of 3-methylbenzonitrile. Each pathway offers distinct advantages concerning starting material availability, reaction conditions, and scalability.

Thionation of 3-Methylbenzamide

The conversion of an amide to a thioamide is a direct and widely used method. This transformation involves the replacement of the carbonyl oxygen with a sulfur atom, typically employing a thionating agent.

Key Thionating Reagents:

-

Lawesson's Reagent: A popular choice for its high efficiency and relatively mild reaction conditions.[1]

-

Phosphorus Pentasulfide (P₄S₁₀): A classical and cost-effective thionating agent.[2]

-

Aqueous Ammonium Sulfide: A milder and less hazardous alternative to hydrogen sulfide, suitable for a range of substrates.[1]

The general mechanism involves the nucleophilic attack of the amide oxygen on the phosphorus center of the thionating reagent, followed by a series of rearrangements that ultimately lead to the formation of the thioamide.

Synthesis from 3-Methylbenzonitrile

The direct conversion of nitriles to primary thioamides provides an alternative and efficient route. This method typically involves the addition of a sulfur nucleophile to the carbon-nitrogen triple bond.

Common Sulfur Sources:

-

Hydrogen Sulfide (H₂S) and its salts: Often used with a base or an anion-exchange resin to facilitate the reaction.[3][4][5] Gaseous H₂S can be hazardous, leading to the development of methods using its salts like sodium hydrogen sulfide (NaSH).[4][5]

-

Phosphorus Pentasulfide (P₄S₁₀): Can also be employed for the conversion of nitriles to thioamides, often in an alcoholic solvent.[6]

-

Thioacetic Acid: Reacts with nitriles in the presence of a dehydrating agent to yield thioamides.[2]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of aromatic thioamides, providing a basis for comparison between different methodologies.

Table 1: Thionation of Aromatic Amides

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Lawesson's Reagent | Toluene | Reflux | 1-4 | >90 | [1] |

| P₄S₁₀ | Pyridine | Reflux | 2-6 | 70-90 | [2] |

| Aqueous (NH₄)₂S / Tf₂O, Py | Dichloromethane | 0 - rt | 0.5-2 | 85-95 | [1] |

Table 2: Synthesis from Aromatic Nitriles

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H₂S, Anion-Exchange Resin (SH⁻ form) | Methanol/Water | Room Temperature | 0.5-6 | 80-96 | [3] |

| P₄S₁₀ | Ethanol | Reflux | 1-3 | 85-98 | [6] |

| NaSH, MgCl₂ | DMF | Room Temperature | 0.5-4 | 80-99 | [4] |

| NaSH, Et₂NH·HCl | 1,4-Dioxane | 50 | 1-24 | 70-95 | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Methylbenzamide using Lawesson's Reagent

Materials:

-

3-Methylbenzamide

-

Lawesson's Reagent (0.5 equivalents)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of this compound from 3-Methylbenzonitrile using Phosphorus Pentasulfide

Materials:

-

3-Methylbenzonitrile

-

Phosphorus Pentasulfide (P₄S₁₀)

-

Ethanol

-

Water

-

Sodium chloride

Procedure:

-

To a solution of phosphorus pentasulfide (0.4 equivalents) in ethanol in a round-bottom flask, add 3-methylbenzonitrile (1 equivalent).[6]

-

Heat the mixture to reflux with stirring.[6] Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

The product may precipitate. If so, collect the solid by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Overview of primary synthesis pathways to this compound.

Caption: Experimental workflow for the thionation of 3-methylbenzamide.

Caption: Experimental workflow for the synthesis from 3-methylbenzonitrile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thioamide synthesis by thionation [organic-chemistry.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]

Spectroscopic Profile of 3-Methylbenzenecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylbenzenecarbothioamide, a molecule of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents a detailed analysis based on predicted values and comparative data from its oxygen analog, 3-methylbenzamide. This approach allows for a robust understanding of the expected spectroscopic behavior of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key Mass Spectrometry fragments for this compound. These predictions are derived from established principles of spectroscopy and by comparative analysis with the experimental data of 3-methylbenzamide.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Broad Singlet | 1H | NH (amide proton, downfield due to deshielding and potential H-bonding) |

| ~7.5 - 7.8 | Multiplet | 4H | Aromatic Protons (Ar-H ) |

| ~2.4 | Singlet | 3H | Methyl Proton (-CH ₃) |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~200 - 210 | C =S (Thioamide carbon, significantly downfield) |

| ~138 - 142 | Aromatic C -CH₃ |

| ~125 - 135 | Aromatic C -H & C -C=S |

| ~21 | -C H₃ |

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry (Electron Ionization - EI) Data for this compound

| m/z | Predicted Fragment |

| 151 | [M]⁺ (Molecular Ion) |

| 134 | [M - NH₃]⁺ |

| 118 | [M - SH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Comparative Spectroscopic Data of 3-Methylbenzamide

For reference and to support the predictions for the thioamide, the experimental data for 3-methylbenzamide is provided below.

Table 4: Experimental ¹H and ¹³C NMR Data for 3-Methylbenzamide

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H | 7.65 | Singlet | 1H | Ar-H |

| 7.59 - 7.51 | Multiplet | 1H | Ar-H | |

| 7.45 - 7.42 | Multiplet | 2H | Ar-H | |

| 6.19 | Broad Singlet | 2H | NH ₂ | |

| 2.39 | Singlet | 3H | -CH ₃ | |

| ¹³C | 170.54 | - | - | C =O |

| 138.34 | - | - | Ar-C | |

| 133.52 | - | - | Ar-C | |

| 132.82 | - | - | Ar-C | |

| 128.65 | - | - | Ar-C | |

| 128.16 | - | - | Ar-C | |

| 124.48 | - | - | Ar-C | |

| 21.33 | - | - | -C H₃ |

Solvent: CDCl₃, 400 MHz

Table 5: Experimental Mass Spectrometry (EI) Data for 3-Methylbenzamide

| m/z | Fragment |

| 135 | [M]⁺ (Molecular Ion) |

| 119 | [M - NH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 6: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1450 | Medium to Strong | C=C aromatic ring stretch |

| 1400 - 1200 | Strong | C=S stretch (Thioamide I band) |

| ~1300 | Medium | Thioamide II band (C-N stretch and N-H bend) |

| ~1000 | Medium | Thioamide III band (C-N stretch) |

| 900 - 690 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

A wider spectral width (~250 ppm) is required.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically necessary due to the low natural abundance of ¹³C and its longer relaxation times.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method: Approximately 1-2 mg of the solid sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the infrared beam path.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a single quadrupole or a time-of-flight (TOF) analyzer.

-

Sample Introduction:

-

Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to volatilize the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into a gas chromatograph for separation before entering the mass spectrometer. This is suitable for thermally stable and volatile compounds.

-

-

Ionization: Electron Ionization (EI) is typically used for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The data is acquired over a specific mass range (e.g., m/z 40-500).

-

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Physical properties of 3-Methylbenzenecarbothioamide (solubility, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 3-Methylbenzenecarbothioamide, specifically its solubility and melting point. Due to the limited availability of specific experimental data in public databases for this compound, this document outlines established methodologies for determining these critical parameters.

Summary of Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | A standard experimental protocol for determination is provided below. |

| Solubility | Soluble in DMSO | Quantitative solubility data in various solvents has not been found. A general protocol for experimental determination is detailed. |

Experimental Protocols

To ascertain the precise physical properties of this compound, the following established experimental protocols are recommended.

Melting Point Determination

The melting point of a crystalline solid can be determined using the capillary melting point method. This procedure involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which it melts.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Solubility Determination (Gravimetric Method)

The equilibrium solubility of a compound in a specific solvent at a given temperature can be determined using the gravimetric method. This involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent.

Workflow for Gravimetric Solubility Determination

Caption: Protocol for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

At present, there is no available information in scientific literature or databases detailing specific signaling pathways or established logical workflows directly involving this compound. Research into the biological activity of this compound is an area for potential future investigation.

Disclaimer: The information provided in this guide is intended for research and development purposes. The experimental protocols are generalized and may require optimization for specific laboratory conditions and equipment.

The Rising Potential of 3-Methylbenzenecarbothioamide Derivatives in Therapeutic Applications

A Technical Overview for Researchers and Drug Development Professionals

The scaffold of 3-methylbenzenecarbothioamide is emerging as a promising pharmacophore in the discovery of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide synthesizes the current understanding of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate further research and development in this area.

Anticancer Activity: A Multi-pronged Approach

Derivatives of this compound have shown significant potential in oncology by targeting various cancer-associated pathways.

Retinoid X Receptor Alpha (RXRα) Antagonism

A notable series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carbothioamide derivatives have been synthesized and evaluated for their anticancer activity as RXRα antagonists.[1] One of the most potent compounds, 6A , demonstrated strong antagonist activity with a half-maximal effective concentration (EC50) of 1.68 ± 0.22 µM.[1] This compound also exhibited potent anti-proliferative activity against human cancer cell lines HepG2 and A549, with IC50 values below 10 µM, while showing low cytotoxicity in normal LO2 and MRC-5 cells (IC50 > 100 µM).[1] Further studies revealed that compound 6A selectively binds to the RXRα ligand-binding domain with a submicromolar affinity (Kd = 1.20 × 10⁻⁷ M) and induces apoptosis in a dose- and time-dependent manner through the cleavage of poly ADP-ribose polymerase and stimulation of caspase-3 activity.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

In the pursuit of antiangiogenic cancer therapies, a series of hydrazine-1-carbothioamide and hydrazine-1-carboxamide derivatives of 3-phenoxybenzoic acid were synthesized and evaluated as VEGFR-2 inhibitors.[2] One particular carbothioamide derivative, compound 4b , exhibited an EC50 value against VEGFR-2 kinase activity that was comparable to the established drug sorafenib, highlighting its potential as a lead compound for the development of new anticancer agents.[2]

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives incorporating a thiazolone or imidazole moiety have been investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors.[3][4] Several of these compounds displayed significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values in the low micromolar range and high selectivity for cancer cells over normal breast cells.[4] Notably, some derivatives showed excellent enzymatic inhibition against CA IX with IC50 values in the nanomolar range.[4] The mechanism of action involves the induction of apoptosis.[4]

General Cytotoxicity Studies

Other studies have reported the anticancer effects of various carbothioamide derivatives against different cancer cell lines. For instance, 2-benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives were tested against MCF-7 breast carcinoma cell lines, with some compounds showing potent activity.[5] Similarly, coumarin-3-carboxamide derivatives have been found to be potent against HepG2 and HeLa cancer cell lines, with IC50 values in the low micromolar and even sub-micromolar range for the most active compounds.[6]

Quantitative Summary of Anticancer Activity

| Compound Class | Target | Cell Line | Activity (IC50/EC50) | Reference |

| (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carbothioamides | RXRα | HepG2, A549 | < 10 µM (IC50) | [1] |

| (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carbothioamides | RXRα | - | 1.68 ± 0.22 µM (EC50) | [1] |

| 3-Phenoxybenzoic acid hydrazine-1-carbothioamides | VEGFR-2 | - | Comparable to Sorafenib (EC50) | [2] |

| Aryl thiazolone–benzenesulfonamides | Carbonic Anhydrase IX | MDA-MB-231, MCF-7 | 1.52–6.31 µM (IC50) | [4] |

| 2-benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamides | - | MCF-7 | 28.2 - 41 µg/ml (IC50) | [5] |

| Coumarin-3-carboxamides | - | HepG2 | 2.62–4.85 μM (IC50) | [6] |

| Coumarin-3-carboxamides | - | HeLa | 0.39–0.75 μM (IC50) | [6] |

| Benzenesulfonamide-bearing imidazoles | - | IGR39 | 27.8 ± 2.8 µM (EC50) | [7] |

| Benzenesulfonamide-bearing imidazoles | - | MDA-MB-231 | 20.5 ± 3.6 µM (EC50) | [7] |

Antimicrobial Activity: A Weapon Against Drug Resistance

The carbothioamide functional group is also a key feature in compounds with significant antimicrobial properties, offering potential solutions to the growing challenge of antibiotic resistance.

Inhibition of Bacterial Cell Division

A series of novel quinolinium derivatives containing a 3-methylbenzo[d]thiazol-methyl moiety have demonstrated potent antibacterial activity against a range of bacteria, including multidrug-resistant strains like MRSA, VRE, and NDM-1 Escherichia coli.[8][9] The mechanism of action for these compounds involves the disruption of the GTPase activity and dynamic assembly of FtsZ, a crucial protein in bacterial cell division.[8][9] One of the most effective derivatives, compound A2 , which bears a 4-fluorophenyl group, exhibited superior antibacterial activity with MIC values lower than those of methicillin and vancomycin against resistant strains.[8]

Broad-Spectrum Antibacterial and Antifungal Activity

Various benzenesulfonamide derivatives containing a carboxamide or carbothioamide functionality have been synthesized and screened for their antimicrobial activity. These compounds have shown efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, specific derivatives were identified as the most potent against E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger, with MIC values in the range of 6.28 to 7.23 mg/mL.[10][11][12]

Quantitative Summary of Antimicrobial Activity

| Compound Class | Organism | Activity (MIC) | Reference |

| 3-methylbenzo[d]thiazol-methylquinoliniums | MRSA | 1.5–4 μg/mL | [8] |

| 3-methylbenzo[d]thiazol-methylquinoliniums | VREs | 2–8 μg/mL | [8] |

| Benzenesulfonamide-carboxamides | E. coli | 6.72 mg/mL | [10][12] |

| Benzenesulfonamide-carboxamides | S. aureus | 6.63 mg/mL | [10][12] |

| Benzenesulfonamide-carboxamides | P. aeruginosa | 6.67 mg/mL | [10][12] |

| Benzenesulfonamide-carboxamides | S. typhi | 6.45 mg/mL | [10][12] |

| Benzenesulfonamide-carboxamides | B. subtilis | 6.63 mg/mL | [10][12] |

| Benzenesulfonamide-carboxamides | C. albicans | 6.63 mg/mL | [10][12] |

| Benzenesulfonamide-carboxamides | A. niger | 6.28 mg/mL | [10][12] |

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of 2-(4-substituted-benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives involves the reaction of 2-(4-substituted-benzylidene) hydrazine-1-carbothioamide with benzenesulfonyl chloride in dichloromethane in the presence of sodium carbonate.[5] The resulting sulfonamide derivatives are typically obtained in good yields.[5]

In Vitro Anticancer Activity Assessment (MTT Assay)

The anti-proliferative activity of the synthesized compounds against various cancer cell lines (e.g., MCF-7, HepG2, HeLa, MDA-MB-231) is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is adjusted to a specific concentration (e.g., 5 × 10⁵ CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

RXRα Antagonism and Apoptosis Induction

The anticancer activity of certain carbothioamide derivatives is mediated through the antagonism of the Retinoid X Receptor alpha (RXRα). By binding to the ligand-binding domain of RXRα, these compounds inhibit its normal function, which is crucial for the development of some cancers.[1] This antagonism triggers a downstream signaling cascade that leads to apoptosis, or programmed cell death. A key event in this pathway is the activation of caspase-3, an executioner caspase, which in turn leads to the cleavage of essential cellular proteins, such as poly ADP-ribose polymerase (PARP), ultimately resulting in cell death.[1]

Caption: RXRα antagonism by carbothioamide derivatives leading to apoptosis.

FtsZ Inhibition and Disruption of Bacterial Cell Division

The antibacterial mechanism of action for certain 3-methylbenzo[d]thiazol-methylquinolinium derivatives involves the inhibition of the bacterial protein FtsZ. FtsZ is a homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that is critical for bacterial cell division. By disrupting the GTPase activity and the dynamic assembly of FtsZ filaments, these compounds prevent the formation of the Z-ring, thereby inhibiting bacterial cytokinesis and leading to cell death.[8][9]

Caption: Inhibition of FtsZ by quinolinium derivatives disrupts bacterial cell division.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel this compound derivatives typically follows a structured workflow, beginning with chemical synthesis and culminating in the assessment of their biological activity.

Caption: General experimental workflow for the evaluation of carbothioamide derivatives.

References

- 1. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. longdom.org [longdom.org]

- 6. mdpi.com [mdpi.com]

- 7. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: Hypothesized Mechanisms of Action for 3-Methylbenzenecarbothioamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzenecarbothioamide, a thioamide derivative, currently lacks a definitively established mechanism of action within publicly accessible scientific literature. However, by examining the well-documented activities of the broader thioamide class and related benzamide structures, we can postulate several compelling hypotheses for its biological function. This technical guide synthesizes available data to propose potential mechanisms of action for this compound, focusing on its potential as an antithyroid agent, and exploring plausible anticancer, anti-inflammatory, and antimicrobial activities based on studies of structurally similar compounds. This document aims to provide a foundational framework for future research and drug development efforts centered on this molecule.

Primary Hypothesis: Inhibition of Thyroid Hormone Synthesis

The most established mechanism of action for the thioamide class of drugs is the inhibition of thyroid hormone synthesis.[1][2][3] Thioamides, such as propylthiouracil and methimazole, are cornerstone therapies for hyperthyroidism.[1][2] Their primary mode of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland.[1][4]

1.1. The Thyroid Hormone Synthesis Pathway

Thyroid peroxidase catalyzes two crucial steps in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)):

-

Iodide Organification: The oxidation of iodide ions (I-) and their incorporation into tyrosine residues of the thyroglobulin protein.[1][2]

-

Coupling of Iodotyrosines: The coupling of monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues to form T3 and T4.[1][2]

By inhibiting TPO, thioamides effectively block both of these processes, leading to a decrease in the production of thyroid hormones.[1][2] Some thioamides, like propylthiouracil, also exhibit a secondary mechanism by inhibiting the peripheral deiodination of T4 to the more potent T3 in peripheral tissues.[1][2]

1.2. Proposed Mechanism for this compound

Given its thioamide core, it is highly probable that this compound acts as an inhibitor of thyroid peroxidase. The sulfur atom of the carbothioamide group is believed to interact with the heme iron center of TPO, preventing it from catalyzing the iodination and coupling reactions.

Caption: Hypothesized inhibition of thyroid hormone synthesis by this compound.

Secondary Hypotheses Based on Analogous Structures

While the antithyroid activity is the most probable mechanism, research on related benzamide and thioamide derivatives suggests other potential biological activities for this compound.

2.1. Anticancer Activity

Several studies have highlighted the anticancer potential of compounds structurally related to this compound.

-

Retinoid X Receptor Alpha (RXRα) Antagonism: A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives have been identified as RXRα antagonists with potent anti-proliferative activity against human cancer cell lines.[5] These compounds were shown to induce apoptosis in a dose-dependent manner.[5]

-

Carbonic Anhydrase IX Inhibition: Novel benzenesulfonamide derivatives incorporating a 1,3,5-triazine linker have demonstrated significant anticancer activity through the inhibition of human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many solid tumors.[6]

-

DNA Methylation: Derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxamide have shown antitumor activity by acting as DNA methylating agents, similar to the mechanism of temozolomide.[7]

Quantitative Data from Analog Studies:

| Compound Class | Cancer Cell Line(s) | IC50 / EC50 | Reference |

| (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carbothioamide derivatives | HepG2, A549 | < 10 µM | [5] |

| 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylate derivatives | Various | Survival rate < 10% at 40 µg/mL | [7] |

| Benzenesulfonamides with 1,3,5-triazine linker | MDA-MB-468 | IC50 = 1.48 ± 0.08 µM (hypoxic) | [6] |

2.2. Anti-inflammatory Activity

Benzamides and nicotinamides have been shown to possess potent anti-inflammatory properties through the inhibition of the transcription factor NF-κB.[8]

-

NF-κB Inhibition: Inhibition of NF-κB leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[8] This mechanism suggests that this compound could potentially exert anti-inflammatory effects.

Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.

2.3. Antimicrobial Activity

Thioamide and benzamide derivatives have demonstrated activity against a range of microbial pathogens.

-

FtsZ Inhibition: A series of 3-methylbenzo[d]thiazol-methylquinolinium derivatives have been shown to exhibit potent antibacterial activity by disrupting the GTPase activity and dynamic assembly of the bacterial cell division protein FtsZ.[9][10]

-

Membrane Disruption: Certain conjugated oligoelectrolytes containing amide functional groups have been found to have antimicrobial efficacy against Gram-negative bacteria by permeabilizing the cytoplasmic membrane.[11]

Quantitative Data from Analog Studies:

| Compound Class | Microbial Strain(s) | MIC | Reference |

| 3-methylbenzo[d]thiazol-methylquinolinium derivatives | MRSA | 1.5–4 µg/mL | [9] |

| Conjugated Oligoelectrolytes with amides | E. coli | 2 µg/mL | [11] |

Experimental Protocols for Hypothesis Validation

To investigate the proposed mechanisms of action for this compound, a series of well-established experimental protocols can be employed.

3.1. In Vitro Enzyme Inhibition Assays

-

Thyroid Peroxidase (TPO) Inhibition Assay:

-

Objective: To determine the direct inhibitory effect of this compound on TPO activity.

-

Methodology: A colorimetric assay can be used to measure the oxidation of a chromogenic substrate (e.g., guaiacol or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) by TPO in the presence of hydrogen peroxide. The assay is performed with and without varying concentrations of this compound to determine the IC50 value.

-

3.2. Cell-Based Assays

-

Cell Viability and Proliferation Assays (for Anticancer Activity):

-

Objective: To assess the cytotoxic and cytostatic effects of the compound on various cancer cell lines.

-

Methodology: Assays such as MTT, XTT, or CellTiter-Glo® can be used to measure metabolic activity as an indicator of cell viability. Proliferation can be assessed using BrdU incorporation or cell counting.

-

-

NF-κB Reporter Assay (for Anti-inflammatory Activity):

-

Objective: To measure the inhibition of NF-κB signaling.

-

Methodology: A cell line stably transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase or fluorescent protein gene is used. Cells are stimulated with an inflammatory agent (e.g., TNF-α or LPS) in the presence or absence of this compound, and the reporter gene expression is quantified.

-

3.3. Antimicrobial Susceptibility Testing

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology: Broth microdilution or agar dilution methods are standard procedures. A serial dilution of this compound is prepared in a liquid or solid growth medium, which is then inoculated with a standardized number of microbial cells. The MIC is determined after a defined incubation period.

-

Caption: A generalized workflow for investigating the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the existing literature on the thioamide and benzamide classes of compounds provides a strong foundation for several plausible hypotheses. The most prominent hypothesis is its role as an inhibitor of thyroid peroxidase, positioning it as a potential therapeutic agent for hyperthyroidism. Furthermore, compelling evidence from structurally related molecules suggests that it may also possess anticancer, anti-inflammatory, and antimicrobial properties through various molecular targets and signaling pathways.

Future research should focus on validating these hypotheses through a systematic series of in vitro and in vivo studies as outlined in this guide. A comprehensive investigation into the structure-activity relationships of this compound and its analogs will be crucial for optimizing its potential therapeutic efficacy and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. Thioamides [flipper.diff.org]

- 2. brainkart.com [brainkart.com]

- 3. Medical Pharmacology: Thyroid Pharmacology and Physiology [pharmacology2000.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram‐negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Substituted Benzenecarbothioamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzenecarbothioamides, a class of organic compounds characterized by a benzene ring attached to a thioamide functional group (-C(=S)N-), have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique chemical properties, arising from the presence of the thiocarbonyl group, have led to a diverse range of biological activities, including antimicrobial, antifungal, and anticancer effects. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and key applications of this important class of molecules.

The journey of substituted benzenecarbothioamides begins with the broader discovery of thioamides in the late 19th century. Initially explored as chemical curiosities, their potential as isosteres of amides in bioactive molecules soon became apparent, offering improved stability and pharmacokinetic profiles.[1][2] This guide will delve into the seminal synthetic methodologies that enabled the exploration of this chemical space, detail the experimental protocols for their preparation, and present key quantitative data to facilitate comparative analysis. Furthermore, it will explore the known mechanisms of action and signaling pathways affected by these compounds, providing a foundation for future research and drug development endeavors.

Historical Development and Discovery

The first synthesis of thioamides dates back to the 1870s, with the use of phosphorus pentasulfide to convert amides into their thio-analogs.[3] This foundational reaction opened the door to the preparation of a wide variety of thioamides, including the benzenecarbothioamide scaffold.

A significant milestone in the synthesis of substituted benzenecarbothioamides was the development of the Willgerodt-Kindler reaction . First reported by Conrad Willgerodt in 1887 and later mechanistically studied by Karl Kindler in 1923, this reaction allows for the synthesis of thioamides from aryl alkyl ketones, an amine, and elemental sulfur.[4] The Kindler modification of this reaction, which directly yields the thioamide, has become a cornerstone in the synthesis of N-substituted benzenecarbothioamides.[4][5][6][7]

Another pivotal advancement was the introduction of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) as a mild and efficient thionating agent.[8][9] This reagent provides a more convenient and often higher-yielding alternative to phosphorus pentasulfide for the conversion of benzamides to their corresponding thioamides.[8]

These synthetic advancements paved the way for the exploration of the biological activities of substituted benzenecarbothioamides, leading to the discovery of their potential as therapeutic agents.

Experimental Protocols

Detailed methodologies for the synthesis of substituted benzenecarbothioamides are crucial for researchers in this field. Below are protocols for two of the most common and effective synthetic routes.

Protocol 1: Synthesis of N-Aryl Benzenecarbothioamides via the Willgerodt-Kindler Reaction

This protocol describes a modified Willgerodt-Kindler reaction for the synthesis of thiobenzanilides from aromatic aldehydes and anilines.[1][3][10]

Reaction Scheme:

Caption: Willgerodt-Kindler reaction for N-Aryl Benzenecarbothioamide synthesis.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde, 4.0 mmol)

-

Aromatic amine (e.g., aniline, 6.0 mmol)

-

Elemental sulfur (5.0 mmol)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O, 0.6 mmol, 15 mol%)

-

N,N-Dimethylformamide (DMF, 4 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of sulfur and the aromatic amine in DMF, add sodium sulfide nonahydrate.

-

Stir the suspension at 115 °C for 30 minutes under a nitrogen atmosphere.[3]

-

Cool the mixture to room temperature and then add the aromatic aldehyde.

-

Stir the reaction mixture at 115 °C for 12 hours under a nitrogen atmosphere.[3]

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with chloroform.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Thionation of N-Substituted Benzamides using Lawesson's Reagent

This protocol outlines the conversion of a pre-formed N-substituted benzamide to the corresponding benzenecarbothioamide using Lawesson's reagent.[2][8]

Reaction Scheme:

Caption: Thionation of N-Substituted Benzamides with Lawesson's Reagent.

Materials:

-

N-substituted benzamide (1.0 mmol)

-

Lawesson's reagent (0.6 mmol)

-

Toluene (4 mL)

-

Ethanol (2 mL)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, reflux a mixture of the N-substituted benzamide and Lawesson's reagent in toluene.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amide is consumed.

-

Cool the reaction mixture and add ethanol.

-

Reflux the mixture for 2 hours to decompose the Lawesson's reagent byproducts.[2]

-

Remove the volatiles under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of substituted benzenecarbothioamides, including their synthesis yields and characteristic spectroscopic data.

Table 1: Synthesis and Physical Properties of Selected Substituted Benzenecarbothioamides

| Compound | Substituent (N-Aryl) | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |

| 1 | Phenyl | Willgerodt-Kindler | 91 | 99-101 | [3] |

| 2 | 4-Tolyl | Not specified | - | - | [11] |

| 3 | 4-Chlorophenyl | Not specified | - | - | |

| 4 | 2,4-Dichlorophenyl | Not specified | - | - | [12] |

Table 2: Spectroscopic Data for Selected Substituted Benzenecarbothioamides

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spectrum (m/z) | Reference |

| 1 (N-Phenyl) | 9.06 (s, 1H, NH), 8.20-7.29 (m, 10H, Ar-H) | 197.5 (C=S), 143.5, 139.6, 130.2, 129.3, 128.9, 127.6, 125.8, 124.7 | 3150 (N-H), 1590 (C=C), 1330 (C=S) | 213 (M+) | |

| 2 (N-p-Tolyl) | - | - | - | 227 (M+) | [11] |

| 3 (N-4-Chlorophenyl) | - | - | - | 247/249 (M+/M+2) | |

| 4 (N-2,4-Dichlorophenyl) | - | - | - | 281/283/285 (M+/M+2/M+4) | [12] |

Signaling Pathways and Mechanisms of Action

Substituted benzenecarbothioamides have demonstrated a range of biological activities, and research into their mechanisms of action has pointed towards several key cellular targets and signaling pathways.

Antimicrobial Activity: Inhibition of FtsZ

Several studies have suggested that benzamide derivatives, the oxygen-containing analogs of benzenecarbothioamides, exert their antibacterial effects by targeting the bacterial cell division protein FtsZ.[13][14][15][16] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.[14][17] It is hypothesized that substituted benzenecarbothioamides may share this mechanism of action, with the thioamide moiety potentially influencing binding affinity and cellular uptake.

Caption: Proposed mechanism of FtsZ inhibition by substituted benzenecarbothioamides.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

Benzamide derivatives have also been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation.[18][19][20][21][22] HDACs remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to the re-expression of tumor suppressor genes and ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[18][20] The structural similarity of benzenecarbothioamides to these HDAC inhibitors suggests they may also target this pathway.

Caption: Hypothesized mechanism of HDAC inhibition by substituted benzenecarbothioamides.

Enzyme Inhibition: Aldehyde Dehydrogenase (ALDH)

Recent studies have shown that benzenesulfonamide derivatives can act as inhibitors of aldehyde dehydrogenase (ALDH) enzymes.[23][24][25][26][27] ALDHs are a superfamily of enzymes responsible for the oxidation of aldehydes, which can be toxic to cells. Inhibition of ALDH can lead to an accumulation of reactive aldehydes, inducing cellular stress and apoptosis. Given the structural similarities, it is plausible that some substituted benzenecarbothioamides could also exhibit inhibitory activity against ALDH isoforms.

Conclusion

The field of substituted benzenecarbothioamides has evolved significantly from the early days of thioamide synthesis. The development of robust synthetic methods like the Willgerodt-Kindler reaction and the use of efficient thionating reagents have enabled the creation of a vast library of these compounds. This has, in turn, facilitated the discovery of their promising biological activities, including antimicrobial and anticancer properties.

While the precise mechanisms of action for many substituted benzenecarbothioamides are still under investigation, the inhibition of key cellular targets such as FtsZ and HDACs, as well as enzymes like ALDH, represent exciting avenues for future research. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further exploration and innovation in this important area of medicinal chemistry. The continued investigation of substituted benzenecarbothioamides holds the potential to yield novel therapeutic agents to address unmet medical needs.

References

- 1. scispace.com [scispace.com]

- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. longdom.org [longdom.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Lawesson's Reagent [organic-chemistry.org]

- 10. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. In vitro inhibition properties of a new group of thiobenzanilides in relation to yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Lethal Effect of a Benzamide Derivative, 3-Methoxybenzamide, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Histone deacetylase inhibitors in cancer therapy: new compounds and clinical update of benzamide-type agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibitors of histone deacetylase as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development of substituted benzimidazoles as inhibitors of Human Aldehyde Dehydrogenase 1A Isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ALH Inhibition as a Molecular Initiating Event in the Adverse Outcome Pathway of Benomyl Toxicity in Caenorhabditis elegans: Relevance for Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Deep Dive: The Stereochemistry of 3-Methylbenzenecarbothioamide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the stereochemistry of 3-Methylbenzenecarbothioamide. While direct, in-depth experimental and computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document synthesizes foundational principles from analogous thioamide and amide structures to build a robust predictive model of its conformational landscape. This guide covers the primary rotational barriers, key dihedral angles influencing spatial arrangement, and the established computational and experimental protocols essential for validating these theoretical predictions. The content is structured to offer actionable insights for researchers engaged in molecular modeling and drug design, where precise stereochemical understanding is paramount.

Introduction: The Significance of Thioamide Stereochemistry

This compound, a derivative of thiobenzamide, possesses a stereochemically significant C-N amide bond. The partial double-bond character of this bond, arising from resonance, results in a substantial rotational barrier, leading to distinct, and often separable, rotational isomers (rotamers). The orientation of the thioamide group relative to the substituted benzene ring dictates the molecule's three-dimensional shape, which in turn governs its intermolecular interactions and, consequently, its biological activity and material properties. Understanding the energetic favorability of different conformers is a critical aspect of rational drug design and molecular engineering.

Theoretical Conformational States and Rotational Barriers

The conformational preference of this compound is primarily determined by the rotation around the C(S)-N bond and the C-C bond connecting the thioamide group to the benzene ring.

The rotation around the C(S)-N bond in thioamides, similar to amides, is a well-studied phenomenon. This rotation is hindered due to the delocalization of the nitrogen lone pair into the C=S π-system, creating a partial double bond. The energy barrier for this rotation in amides typically ranges from 15 to 23 kcal/mol.[1] For thioamides, this barrier can be influenced by the electronic nature of the substituents.

In the case of this compound, two primary planar conformers arising from rotation around the C-C bond are anticipated: one where the thioamide group is syn-periplanar to the methyl group and another where it is anti-periplanar. Steric hindrance between the thioamide group (specifically the sulfur atom and the amino group) and the methyl group at the 3-position will likely influence the dihedral angle and the relative stability of these conformers.

A crystallographic study of the closely related molecule, 3-methylthiobenzamide, reveals a dihedral angle of 36.0(2)° between the aromatic ring and the thioamide fragment.[2] This deviation from planarity is indicative of the steric strain imposed by the methyl group. It is reasonable to hypothesize a similar non-planar ground state for this compound.

Quantitative Stereochemical Data

The following table summarizes key structural data derived from analogous compounds, which serves as a predictive baseline for this compound.

| Parameter | Analogous Compound | Value | Significance for this compound |

| Dihedral Angle (Aromatic Ring vs. Thioamide) | 3-Methylthiobenzamide | 36.0(2)°[2] | Suggests a likely non-planar ground state conformation to alleviate steric strain from the 3-methyl group. |

| Rotational Barrier (C-N Bond) | General Amides | 15-23 kcal/mol[1] | Provides an estimated energy range required for interconversion between rotamers. |

Experimental and Computational Protocols

To validate the theoretical predictions outlined above, a combination of computational modeling and experimental spectroscopy is required.

Computational Chemistry Protocol

Density Functional Theory (DFT) is a powerful tool for investigating the stereochemistry of molecules like this compound.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Methodology:

-

Conformational Search: A systematic scan of the potential energy surface by rotating the key dihedral angles (C-C and C-N bonds) to identify all local minima (stable conformers) and transition states.

-

Geometry Optimization: Full optimization of the identified conformers and transition states using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to determine their equilibrium geometries and relative energies.[3]

-

Frequency Calculations: Performed at the same level of theory to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data (zero-point vibrational energies, Gibbs free energies).

-

Solvation Effects: To model a more realistic environment, calculations can be performed using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model.[1][3]

-

Experimental Validation Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dynamic NMR (DNMR): Variable-temperature NMR experiments are crucial for determining the rotational energy barrier around the C-N bond.[3] By monitoring the coalescence of signals from the two non-equivalent protons of the -NH2 group (or substituents on the nitrogen) as the temperature is raised, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide through-space correlations between protons, helping to elucidate the preferred conformation in solution by identifying which protons are in close proximity.

-

-

X-Ray Crystallography:

Visualization of Theoretical Workflow

The following diagram illustrates a logical workflow for the theoretical and experimental investigation of this compound stereochemistry.

Caption: Workflow for Stereochemical Analysis.

Conclusion